Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

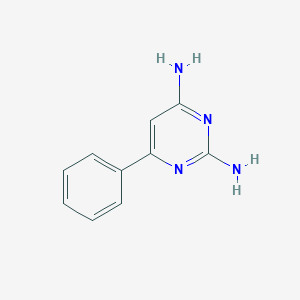

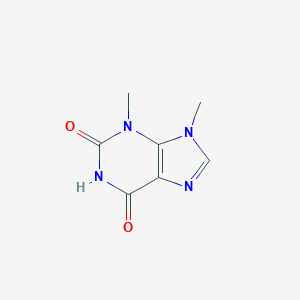

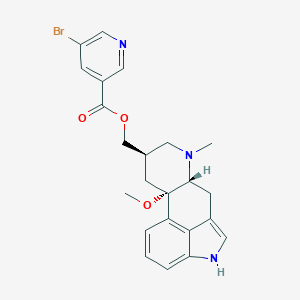

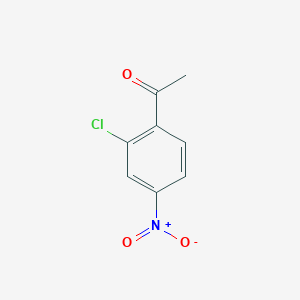

Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, also known as Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)-, is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Ergoline derivatives, including the compound , have been extensively studied for their synthesis processes. Bernardi, Gandini, and Temperilli (1974) demonstrated the synthesis of clavine alkaloids, a type of ergoline derivative, highlighting the complexity and potential of these compounds in chemical synthesis (Bernardi, Gandini, & Temperilli, 1974).

- In 1981, Sugiyama et al. explored photo-methylation and -methoxylation processes of methyl 2-pyridinecarboxylate in methanol, which relates to the chemical manipulation of compounds similar to the ergoline derivative in focus (Sugiyama et al., 1981).

Pharmacological Activity and Metabolism

- The compound's pharmacological properties have been a subject of interest. Bernardi (1979) discussed the development of pharmacologically active ergoline derivatives from complex ergot alkaloids, emphasizing their potential in creating compounds with diverse biological activities (Bernardi, 1979).

- The metabolic and neurochemical effects of ergoline derivatives on the central nervous system were reviewed by Moretti (1979), indicating their significant impact on CNS processes (Moretti, 1979).

Applications in Medical Research

- Research by Cohen, Parli, and Fuller (1989) on the antagonist activity of ergoline derivatives against 5-hydroxytryptamine2 receptors highlights their potential therapeutic applications (Cohen, Parli, & Fuller, 1989).

- Zheng et al. (2012) developed a method for determining a metabolite of nicergoline in human plasma, emphasizing the importance of understanding ergoline derivatives in pharmacokinetics (Zheng, Wu, Jiang, & Zhang, 2012).

Propriétés

IUPAC Name |

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN3O3/c1-27-12-14(13-30-22(28)16-6-17(24)11-25-9-16)8-23(29-2)18-4-3-5-19-21(18)15(10-26-19)7-20(23)27/h3-6,9-11,14,20,26H,7-8,12-13H2,1-2H3/t14-,20-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALVMGWGWJIGIR-ZTWLPKFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)COC(=O)C5=CC(=CN=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956708 |

Source

|

| Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- | |

CAS RN |

35264-46-1 |

Source

|

| Record name | Ergoline-8-methanol, 10-methoxy-6-methyl-, 5-bromo-3-pyridinecarboxylate (ester), (8-beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035264461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10-Methoxy-6-methylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

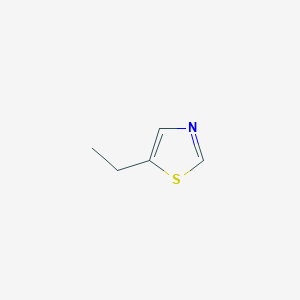

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)